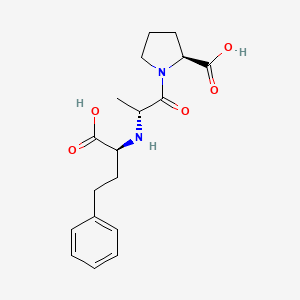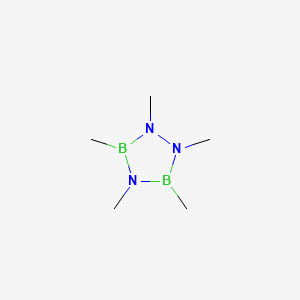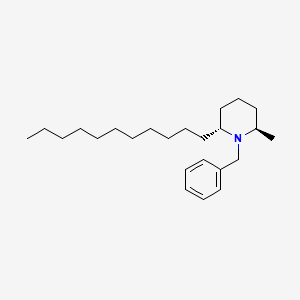
N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide is a chemical compound known for its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide typically involves the reaction of 2-(acetylamino)ethyl disulfide with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the trisulfanyl linkage, leading to the formation of simpler sulfur-containing compounds.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield simpler sulfur-containing compounds .
Applications De Recherche Scientifique
N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying sulfur-containing biomolecules and their interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s trisulfanyl group can form reversible covalent bonds with thiol groups in proteins, modulating their activity and function. This interaction can affect various cellular pathways, including those involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-{[(2-acetamidoethyl)sulfanyl]disulfanyl}ethyl)acetamide
- N-(2-(((2-acetamidoethyl)sulfanyl)disulfanyl)ethyl)acetamide
Uniqueness
N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide is unique due to its trisulfanyl linkage, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
10325-48-1 |
|---|---|
Formule moléculaire |
C8H16N2O2S3 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
N-[2-(2-acetamidoethyltrisulfanyl)ethyl]acetamide |
InChI |
InChI=1S/C8H16N2O2S3/c1-7(11)9-3-5-13-15-14-6-4-10-8(2)12/h3-6H2,1-2H3,(H,9,11)(H,10,12) |
Clé InChI |
PZMNXVBVZDXSAC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCSSSCCNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





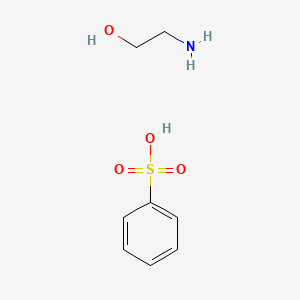
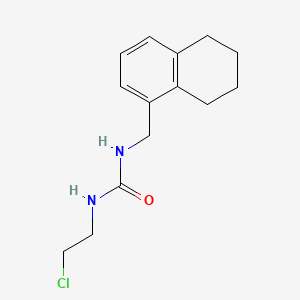
![[(3-Methylbutyl)sulfinyl]benzene](/img/structure/B12797871.png)
